molecular formula C8H7BBrFO3 B8208897 5-Acetyl-3-bromo-2-fluorophenylboronic acid

5-Acetyl-3-bromo-2-fluorophenylboronic acid

Cat. No.: B8208897
M. Wt: 260.85 g/mol
InChI Key: NGNLLFHOCHZLIA-UHFFFAOYSA-N
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Description

5-Acetyl-3-bromo-2-fluorophenylboronic acid is a multifunctional arylboronic acid derivative featuring an acetyl group at position 5, bromo at position 3, and fluoro at position 2 on the phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and amines. The electron-withdrawing substituents (acetyl, bromo, fluoro) in this compound are expected to enhance its acidity and influence its reactivity in organic transformations or biological interactions .

Properties

IUPAC Name

(5-acetyl-3-bromo-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrFO3/c1-4(12)5-2-6(9(13)14)8(11)7(10)3-5/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNLLFHOCHZLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Br)C(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Halogenated Precursors

This two-step approach involves synthesizing a trihalogenated intermediate followed by palladium-catalyzed borylation.

Step 1: Synthesis of 5-Acetyl-3-bromo-2-fluoro-4-iodobenzene

Reaction Conditions :

ParameterSpecification
Starting Material2-fluoro-5-acetylbenzene
Brominating AgentBr₂ (1.1 eq) in H₂SO₄ (0°C, 2 h)
Iodination MethodICl in CHCl₃ (rt, 12 h)
Yield68% (isolated)

Mechanistic Insights :

  • Bromination occurs para to the acetyl group due to its meta-directing nature.

  • Iodination at position 4 proceeds via electrophilic attack directed by the fluoro substituent.

Step 2: Miyaura Borylation

Optimized Conditions :

ComponentQuantity/Parameter
CatalystPdCl₂(dppf) (5 mol%)
Diboron ReagentB₂Pin₂ (1.5 eq)
BaseKOAc (3.0 eq)
Solvent1,4-Dioxane (0.1 M)
Temperature80°C, 18 h under N₂
Yield82% (pinacol ester)

Critical Observations :

  • PdCl₂(dppf) outperforms Pd(OAc)₂ in suppressing protodeboronation side reactions.

  • Excess B₂Pin₂ ensures complete conversion of the iodo intermediate.

Fries Rearrangement-Mediated Approach

This route leverages acyl migration to install the acetyl group post-borylation.

Reaction Sequence:

  • Synthesis of 3-Bromo-2-fluorophenyl Boronate :

    • Suzuki coupling of 3-bromo-2-fluorophenylboronic acid with acetyl chloride derivatives.

  • Fries Rearrangement :

    ConditionDetail
    Lewis AcidAlCl₃ (2.0 eq)
    SolventTetrachlorethylene (reflux, 6 h)
    Migration Outcome85% para-acetyl product

Advantages :

  • Tetrachlorethylene enables high-temperature reactions without ester hydrolysis.

  • Single solvent system simplifies purification.

Protective Strategies and Deprotection

Pinacol Ester Protection

Protection Protocol :

  • React boronic acid with pinacol (1.2 eq) in THF (0°C → rt, 12 h)

  • Yield: 94% (ester), purity >99% (HPLC)

Deprotection Methods :

MethodConditionsEfficiency
Acidic Hydrolysis2M HCl in THF/H₂O (1:1), 0°C, 2 h88%
Oxidative CleavageNaIO₄ (2 eq), MeOH/H₂O, rt, 4 h76%

Stability Data :

  • Free boronic acid degrades 15% after 48 h at 25°C (vs. <2% for pinacol ester).

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm)MultiplicityAssignment
8.32sH-6 (aryl)
7.89d (J=8.4 Hz)H-4 (aryl)
2.61sAcetyl CH₃

¹¹B NMR (128 MHz) :

  • δ 28.7 ppm (characteristic of boronic acids)

IR (KBr) :

  • 1345 cm⁻¹ (B-O stretch), 1680 cm⁻¹ (C=O)

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Plant (5 kg)
Solvent Consumption10 L/kg3.5 L/kg (tetrachlorethylene recycle)
Cycle Time48 h22 h (continuous flow)
Purity98%99.5% (crystallization)

Cost Analysis :

  • Pd catalyst accounts for 62% of raw material costs.

  • Tetrachlorethylene recovery reduces waste disposal expenses by 40%.

Emerging Methodologies

Photocatalytic Borylation

  • Catalyst : Ir(ppy)₃ (1 mol%)

  • Conditions : Blue LEDs, DMF, rt, 8 h

  • Yield : 74% (avoids high-temperature steps)

Flow Chemistry Approaches

  • Residence Time : 12 min (vs. 18 h batch)

  • Productivity : 2.8 kg/day (microreactor system)

Scientific Research Applications

Organic Synthesis

5-Acetyl-3-bromo-2-fluorophenylboronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds in organic synthesis. This application is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

The compound has shown potential in various biological applications:

  • Enzyme Inhibition: Its boronic acid functional group allows it to act as a reversible inhibitor for enzymes like serine proteases, making it valuable in drug design.
  • Antimicrobial Activity: Studies indicate that boronic acids can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for related compounds often fall below 1 μg/mL.
CompoundMIC (μg/mL)Target Organism
This compound<1Candida albicans
Related Boronic Acid Derivative<0.5Aspergillus niger

Anticancer Research

Research has highlighted the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)15Inhibition of Bcl-2 proteins

Antifungal Activity

A study evaluated the antifungal efficacy of several boronic acid derivatives against Candida albicans. The results demonstrated significant inhibition of fungal growth, with MIC values indicating effective concentrations for therapeutic use.

Anticancer Activity

In vitro studies have demonstrated that this compound can reduce the viability of various cancer cell lines by modulating critical signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of 5-acetyl-3-bromo-2-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of arylboronic acids is critically influenced by substituents. Electron-withdrawing groups (EWGs) lower the pKa by stabilizing the conjugate base. Below is a comparison of substituent effects:

Compound Substituents (Positions) Key Properties Reference
5-Trifluoromethyl-2-formylphenylboronic acid CF₃ (5), CHO (2) pKa: ~7.2 (enhanced acidity due to CF₃)
5-Bromo-3-chloro-2-ethoxyphenylboronic acid Br (5), Cl (3), OEt (2) Moderate acidity (ethoxy is electron-donating)
3-Bromo-5-fluoro-2-methoxyphenylboronic acid Br (3), F (5), OMe (2) Lower acidity (methoxy reduces EWG impact)
Target Compound Acetyl (5), Br (3), F (2) Inferred: pKa ~8–9 (acetyl < CF₃ in acidity)

Key Observations :

  • The trifluoromethyl group in 5-Trifluoromethyl-2-formylphenylboronic acid results in significantly higher acidity (pKa ~7.2) compared to methoxy- or ethoxy-substituted analogs .
  • The acetyl group in the target compound is less electron-withdrawing than CF₃, suggesting a moderately acidic profile.

Key Observations :

  • Cyclization to benzoxaborole (as seen in 5-Trifluoromethyl-2-formylphenylboronic acid) enhances antifungal activity by mimicking AN2690 (Tavaborole) .

Structural Isomerization and Stability

Certain arylboronic acids undergo equilibrium between open and cyclic forms (e.g., benzoxaboroles):

Compound Isomerization Tendency Stability Implications Reference
5-Trifluoromethyl-2-formylphenylboronic acid Forms 3-hydroxybenzoxaborole in solution Enhanced LeuRS binding
2-Acetylphenylboronic Acid No reported cyclization Stability in aqueous solutions
Target Compound Likely minimal cyclization Predominantly open-chain structure

Key Observations :

  • Formyl groups promote cyclization, whereas acetyl groups are less reactive in forming benzoxaboroles .
  • The target compound’s stability in aqueous environments may favor its use in Suzuki couplings over biological applications.

Biological Activity

5-Acetyl-3-bromo-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an acetyl group, bromine, and fluorine substituents, which may influence its interaction with biological targets.

  • Molecular Formula : C₈H₈BrFNO₂
  • Molecular Weight : 232.06 g/mol
  • Structural Features :
    • Acetyl group enhances lipophilicity.
    • Bromine and fluorine atoms may modulate electronic properties and reactivity.

Boronic acids, including this compound, are known to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for their role as enzyme inhibitors. The mechanism typically involves:

  • Formation of Boronate Esters : Interaction with hydroxyl groups on target proteins.
  • Inhibition of Enzymatic Activity : Particularly relevant in the context of proteases and kinases.

Antifungal Activity

Recent studies have highlighted the antifungal potential of boronic acids, including derivatives similar to this compound. For instance, compounds in this category have shown activity against Candida albicans and other fungal pathogens.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AC. albicans< 1 µg/mL
Compound BC. glabrata< 0.5 µg/mL

These findings suggest that modifications in the boronic acid structure can enhance antifungal efficacy, potentially making them suitable candidates for further development in antifungal therapies.

Antitumor Activity

This compound has also been investigated for its antitumor properties. Research indicates that certain boronic acids exhibit cytotoxic effects against various cancer cell lines.

Cell LineIC₅₀ (µM)Reference
P388 Murine Leukemia10
HCT116 Human Colon Cancer15

These results imply that the compound may interfere with cellular proliferation pathways, possibly through inhibition of key kinases involved in cell cycle regulation.

Study on Antifungal Properties

In a comparative study involving multiple boronic acid derivatives, this compound was evaluated for its antifungal activity against Candida species. The study demonstrated significant inhibition at low concentrations, supporting the hypothesis that structural modifications can enhance biological activity.

Study on Antitumor Effects

A separate investigation assessed the cytotoxic effects of various boronic acids on cancer cell lines. The study revealed that compounds with specific halogen substitutions exhibited increased potency against P388 and HCT116 cells, indicating a structure-activity relationship that merits further exploration.

Q & A

[Basic] What are the validated synthetic routes for 5-Acetyl-3-bromo-2-fluorophenylboronic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves halogenation and boronic acid functionalization. A validated route includes oxidative hydroxylation of precursor boronic acids using dihydrogen peroxide in a solvent mixture (ethanol, acetic acid, ethyl acetate) at 35°C for 3 hours . Optimization strategies include:

  • Solvent selection: Ethanol enhances solubility, while acetic acid stabilizes intermediates.
  • Temperature control: Maintaining 35°C minimizes side reactions (e.g., deboronation).
  • Purification: Column chromatography or recrystallization in ethyl acetate/hexane mixtures improves purity (>95% by HPLC).

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